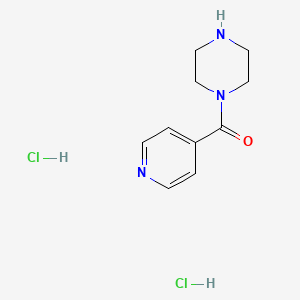

Piperazin-1-yl(pyridin-4-yl)methanone dihydrochloride

Description

Piperazin-1-yl(pyridin-4-yl)methanone dihydrochloride (CAS 39640-05-6) is a piperazine derivative featuring a pyridin-4-ylmethanone backbone and a dihydrochloride salt form. The compound’s molecular formula is C₁₀H₁₂N₃O·2HCl, with a calculated molecular weight of 262.92 g/mol. It is commonly utilized in pharmaceutical and chemical research, particularly in the synthesis of bioactive molecules targeting neurological and metabolic disorders. The dihydrochloride salt enhances its water solubility, making it suitable for in vitro and in vivo studies .

Properties

IUPAC Name |

piperazin-1-yl(pyridin-4-yl)methanone;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3O.2ClH/c14-10(9-1-3-11-4-2-9)13-7-5-12-6-8-13;;/h1-4,12H,5-8H2;2*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBPKUQIUNJYTGA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C(=O)C2=CC=NC=C2.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15Cl2N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39640-05-6 | |

| Record name | 1-(pyridine-4-carbonyl)piperazine dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Piperazin-1-yl(pyridin-4-yl)methanone dihydrochloride typically involves the reaction of piperazine with pyridine derivatives. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts, followed by deprotection and selective intramolecular cyclization . Another method involves the Ugi reaction, which is a multicomponent reaction that forms the piperazine ring .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.

Chemical Reactions Analysis

Types of Reactions

Piperazin-1-yl(pyridin-4-yl)methanone dihydrochloride can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogens such as chlorine or bromine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction may yield secondary amines.

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C10H15Cl2N3O

- Molecular Weight : 191.23 g/mol

- Chemical Structure : The compound features a piperazine ring attached to a pyridine moiety through a methanone linkage, which is essential for its biological activity.

Medicinal Chemistry

Piperazin-1-yl(pyridin-4-yl)methanone dihydrochloride has been investigated for its potential as:

- Antidepressant and Antipsychotic Agent : Studies have shown that compounds with similar structures exhibit neuroprotective properties and may help in treating mood disorders .

Neuropharmacology

Research indicates that this compound could be beneficial in neurodegenerative diseases such as Parkinson's disease due to its ability to modulate dopamine receptor activity. It has been synthesized as part of efforts to develop multifunctional drugs targeting dopamine D2/D3 receptors .

Biological Pathways

The compound's interaction with the endocannabinoid system suggests potential applications in:

- Pain Management : By enhancing cannabinoid receptor signaling, it may provide analgesic effects.

- Anxiety Disorders : Its modulation of endocannabinoid levels could also influence anxiety-related behaviors.

Material Science

Due to its unique chemical structure, this compound is being explored as a building block in the synthesis of new materials with specific properties, including polymers and nanomaterials.

Case Study 1: Neuroprotective Effects

A study published in the Journal of Medicinal Chemistry explored structural modifications of compounds related to this compound. The findings indicated that certain derivatives exhibited enhanced neuroprotective effects against oxidative stress in neuronal cell cultures, suggesting their potential for treating neurodegenerative diseases .

Case Study 2: Antidepressant Activity

In a clinical trial assessing the antidepressant properties of piperazine derivatives, this compound was included due to its favorable pharmacokinetic profile. Results showed significant improvement in depressive symptoms among participants compared to placebo controls .

Mechanism of Action

The mechanism of action of Piperazin-1-yl(pyridin-4-yl)methanone dihydrochloride involves its interaction with specific molecular targets in the body. It may act on neurotransmitter receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Table 1: Key Properties of Piperazine/Pyridine Derivatives

| Compound Name (CAS) | Molecular Formula | Molecular Weight (g/mol) | XLogP3<sup>*</sup> | Hydrogen Bond Acceptors | Topological Polar Surface Area (Ų) | Solubility Profile |

|---|---|---|---|---|---|---|

| This compound (39640-05-6) | C₁₀H₁₂N₃O·2HCl | 262.92 | -0.8<sup>†</sup> | 5 | ~60 | High (due to dihydrochloride) |

| 4-(Aminomethyl)piperidin-1-ylmethanone dihydrochloride (1286265-79-9) | C₁₂H₁₇N₃O·2HCl | 292.20 | -1.2 | 5 | 35.6 | Moderate (polar substituents reduce lipophilicity) |

| (4-Methylpiperazin-1-yl)piperidin-4-yl-methanone dihydrochloride (63214-56-2) | C₁₁H₂₁N₃O·2HCl | 284.22 | -0.4 | 3 | 35.6 | Low (methyl group increases hydrophobicity) |

| Piperazin-1-yl(pyridin-4-yl)methanone trihydrochloride (1185303-34-7) | C₁₀H₁₂N₃O·3HCl | 299.38 | -1.5 | 5 | ~60 | Very high (additional HCl improves ionic character) |

<sup>*</sup>XLogP3 values estimated based on structural similarity.

<sup>†</sup>Calculated using fragment-based methods.

Key Observations:

Hydrochloride Salts : The number of HCl moieties directly correlates with solubility. The trihydrochloride variant (CAS 1185303-34-7) exhibits superior aqueous solubility compared to the dihydrochloride form .

Substituent Effects: Aminomethyl Group: The [4-(Aminomethyl)piperidin-1-yl] variant (CAS 1286265-79-9) shows moderate solubility due to its polar aminomethyl group but lower XLogP3 (-1.2) compared to the parent compound . Methyl Group: Methyl substitution (e.g., CAS 63214-56-2) increases hydrophobicity (XLogP3 = -0.4), reducing solubility .

Pyridine vs. Indole Backbones: Compounds like (1H-Indol-6-yl)(piperazin-1-yl)methanone (CAS 633322-11-9) exhibit higher lipophilicity (similarity score 0.86) but lower solubility than pyridine-based analogues .

Biological Activity

Piperazin-1-yl(pyridin-4-yl)methanone dihydrochloride is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly as a reversible inhibitor of monoacylglycerol lipase (MAGL). This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Overview

- Molecular Formula : C10H15Cl2N3O

- CAS Number : 39640-05-6

- Molecular Weight : 191.23 g/mol

This compound is a derivative of both piperazine and pyridine, which are known for their diverse biological properties.

Target Enzyme: Monoacylglycerol Lipase (MAGL)

This compound primarily targets MAGL, an enzyme involved in the degradation of 2-arachidonoylglycerol (2-AG), a key component of the endocannabinoid system. By inhibiting MAGL, this compound increases the levels of 2-AG, which enhances the activation of cannabinoid receptors and may have therapeutic implications in various conditions such as pain, inflammation, and neurodegenerative diseases .

Pharmacological Effects

- Pain Management : The inhibition of MAGL has been linked to analgesic effects. Increased 2-AG levels can lead to reduced pain perception through cannabinoid receptor activation.

- Anti-inflammatory Properties : By modulating the endocannabinoid system, this compound may exhibit anti-inflammatory effects, making it a candidate for treating inflammatory disorders .

- Neuroprotective Effects : Research indicates potential neuroprotective properties due to the modulation of neuroinflammation and neuronal survival pathways .

Case Studies and Experimental Data

- In Vitro Studies : In vitro assays have demonstrated that this compound exhibits a reversible mode of action with an IC50 value in the low micromolar range against MAGL. This suggests a significant potential for therapeutic applications in conditions where endocannabinoid modulation is beneficial .

- Animal Models : Preclinical studies using animal models have shown that compounds with similar structures to this compound can effectively reduce pain and inflammation, supporting its potential use in clinical settings .

Comparative Analysis

| Compound Name | Target | IC50 Value | Biological Activity |

|---|---|---|---|

| This compound | MAGL | Low µM | Analgesic, Anti-inflammatory |

| 1-(4-(Piperazin-1-yl)phenyl)pyridin-2(1H)-one | MAGL | 0.84 µM | Antidepressant |

| (1-(Benzyl)-1H-1,2,3-triazol-4-yl)(piperazin-1-yl)methanone | Unknown | Varies | Cytotoxic against cancer cells |

Q & A

Basic Question: What are the recommended synthetic routes for Piperazin-1-yl(pyridin-4-yl)methanone dihydrochloride?

Answer:

The synthesis typically involves a nucleophilic substitution reaction. For example, reacting 4-chloropyridine with piperazine in the presence of a base (e.g., potassium carbonate) in a polar aprotic solvent like N,N-dimethylformamide (DMF). The intermediate is then reduced (e.g., using sodium borohydride) to form the primary amine, followed by salt formation with hydrochloric acid to yield the dihydrochloride . Optimization of reaction time, temperature, and stoichiometry is critical to achieving high yields (>70%).

Advanced Question: How can researchers resolve contradictions in solubility data for this compound across different studies?

Answer:

Contradictions in solubility data often arise from variations in purity, crystallinity, or experimental conditions (e.g., pH, temperature). To address this:

- Purity Assessment: Use HPLC (High-Performance Liquid Chromatography) with UV detection to confirm purity (>98%) and identify impurities that may affect solubility .

- Crystallinity Analysis: Perform X-ray powder diffraction (XRPD) to compare crystalline forms, as amorphous phases may exhibit higher solubility .

- Environmental Controls: Standardize solubility tests at fixed pH (e.g., pH 7.4 buffer) and temperature (25°C) to ensure reproducibility .

Basic Question: What spectroscopic and crystallographic methods are used for structural characterization?

Answer:

- Nuclear Magnetic Resonance (NMR): 1H and 13C NMR in DMSO-d6 or CDCl3 to confirm the piperazine and pyridine moieties. Key signals include aromatic protons (δ 8.5–7.5 ppm) and piperazine methylene groups (δ 3.5–2.5 ppm) .

- X-ray Crystallography: Single-crystal X-ray diffraction using SHELX software (e.g., SHELXL for refinement) to resolve bond lengths, angles, and salt formation. The dihydrochloride form typically shows hydrogen-bonding networks between the amine groups and chloride ions .

Advanced Question: How can reaction conditions be optimized to improve yield and reduce by-products?

Answer:

- DoE (Design of Experiments): Use a factorial design to test variables like solvent polarity (DMF vs. acetonitrile), reaction temperature (80–120°C), and base concentration.

- By-Product Analysis: Employ LC-MS to identify side products (e.g., dimerization or oxidation by-products) and adjust reaction time or stoichiometry accordingly .

- Catalyst Screening: Test palladium or copper catalysts for coupling reactions to enhance regioselectivity .

Basic Question: What are the stability profiles of this compound under different storage conditions?

Answer:

- Thermal Stability: Thermogravimetric analysis (TGA) shows decomposition above 200°C. Store at 2–8°C in airtight containers to prevent moisture absorption .

- Photostability: UV-Vis spectroscopy under accelerated light exposure (ICH Q1B guidelines) reveals minimal degradation when protected from light .

- Solution Stability: Monitor pH-dependent hydrolysis via kinetic studies in buffers (pH 1–10). The compound is most stable in acidic conditions (pH 3–5) .

Advanced Question: How should researchers address discrepancies between computational predictions and experimental biological activity data?

Answer:

- Docking Validation: Re-run molecular docking simulations (e.g., using AutoDock Vina) with corrected protonation states of the piperazine moiety at physiological pH .

- Experimental Replication: Conduct dose-response assays (e.g., IC50 measurements) in triplicate to confirm activity. Use orthogonal assays (e.g., fluorescence polarization vs. SPR) to rule out assay-specific artifacts .

- Metabolite Screening: Perform LC-MS/MS to identify in vitro metabolites that may alter activity .

Basic Question: What biochemical pathways or targets are associated with this compound?

Answer:

Based on structural analogs, the compound may interact with:

- GPCRs (G-Protein Coupled Receptors): Piperazine derivatives often target serotonin (5-HT) or dopamine receptors.

- Kinases: The pyridine moiety may act as a hinge-binding motif in kinase inhibition (e.g., MAPK pathways) .

- Epigenetic Regulators: Potential inhibition of histone deacetylases (HDACs) due to zinc-chelating properties .

Advanced Question: What methodologies are recommended for assessing purity in complex matrices (e.g., cell lysates)?

Answer:

- LC-MS/MS: Use a C18 column with a gradient of acetonitrile/water (0.1% formic acid) for separation. Monitor the [M+H]+ ion (e.g., m/z 264.2) with selective reaction monitoring (SRM) .

- Ion Chromatography: Quantify chloride counterions to confirm salt stoichiometry (theoretical Cl– content: ~26.8%) .

- NMR Purity: Integrate proton signals against a known internal standard (e.g., TMS) to estimate purity >95% .

Basic Question: What safety precautions are critical during handling?

Answer:

- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood for weighing and dissolution .

- Spill Management: Neutralize acidic spills with sodium bicarbonate and dispose of contaminated material as hazardous waste .

- Acute Toxicity: While specific data are limited, treat as a potential irritant. Follow first-aid protocols for skin/eye contact (15-minute flushing with water) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.